1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Chaperone Inhibition HSP90 Binding NMR Spectroscopy

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (CAS 886915-17-9) is a synthetic small molecule belonging to the 2-piperazinyl-benzothiazole class. Its core structure has been widely explored for developing anticancer agents and potent PPARδ agonists.

Molecular Formula C17H23N3OS
Molecular Weight 317.45
CAS No. 886915-17-9
Cat. No. B2759306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
CAS886915-17-9
Molecular FormulaC17H23N3OS
Molecular Weight317.45
Structural Identifiers
SMILESCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)C
InChIInChI=1S/C17H23N3OS/c1-4-5-15(21)19-8-10-20(11-9-19)17-18-16-13(3)12(2)6-7-14(16)22-17/h6-7H,4-5,8-11H2,1-3H3
InChIKeyBEDXCXGZPWWEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (CAS 886915-17-9) for Research: Key Differentiators


1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (CAS 886915-17-9) is a synthetic small molecule belonging to the 2-piperazinyl-benzothiazole class [1]. Its core structure has been widely explored for developing anticancer agents [2] and potent PPARδ agonists [3]. This specific compound features a butanone moiety on the piperazine ring alongside critical 4,5-dimethyl substitutions on the benzothiazole core, distinguishing it from many non-methylated or differently acylated analogs within the same chemotype.

Why CAS 886915-17-9 Is Not a Generic Substitute for Other Benzothiazole-Piperazines


Within the benzothiazole-piperazine class, even minor variations in the acyl group or benzothiazole substitution pattern lead to large shifts in target affinity and subtype selectivity. For instance, in the PPARδ agonist series, moving from a piperidine to a piperazine core dramatically altered potency, while introducing hydrophobic groups on the piperazine further enhanced binding activity and HDL-c upregulation in vivo [1]. Similarly, anticancer studies reveal that aroyl substitutions yield the most active derivatives, while alkanoyl variants (like the butanone in CAS 886915-17-9) produce distinct GI50 profiles across HUH-7, MCF-7, and HCT-116 cell lines [2]. Therefore, procuring a generic 'benzothiazole-piperazine' without specified acyl and methyl substitutions risks acquiring a compound with unpredictable biological behavior.

Quantitative Evidence Guide: CAS 886915-17-9 vs. Closest Analogs


BindingDB-Reported Affinity for Human HSP90alpha vs. Target Engagement Baseline

The compound has been evaluated for binding affinity against human HSP90alpha using 2D 1H-15N chemical shift perturbation NMR spectroscopy [1]. It exhibited a Kd of 19,000 nM. This quantitative affinity is suitable for defining the baseline target engagement profile of a 4,5-dimethyl-butyrophenone-substituted benzothiazole-piperazine but indicates very weak binding compared to known HSP90 inhibitors (e.g., geldanamycin, Kd < 100 nM).

Chaperone Inhibition HSP90 Binding NMR Spectroscopy

Calculated Lipophilicity (cLogP) Comparison with the Unsubstituted Butanone Analog

The presence of two methyl groups on the benzothiazole ring (4,5-dimethyl) increases lipophilicity compared to the unsubstituted parent compound 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one . The 4,5-dimethyl analog (CAS 886915-17-9) has a predicted cLogP of approximately 3.6, versus 2.8 for the unsubstituted analog, representing a 0.8 log unit increase.

Lipophilicity Physicochemical Property Drug-likeness

Purity Specification vs. Closest Commercially Available Chloro-Substituted Analog

Reputable vendor technical datasheets for CAS 886915-17-9 typically specify a purity of ≥95% (HPLC) . In contrast, the closest commercially available chloro-substituted analog, 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (CAS 886920-35-0), is often supplied at a lower standard purity of ≥90% . This 5% purity differential is critical for assays sensitive to trace metal or halogenated impurities.

Purity Procurement Quality Analytical Standard

Absence of Reported Anticancer Activity for CAS 886915-17-9 vs. Active Class Peers

While numerous benzothiazole-piperazine derivatives demonstrate potent anticancer activity, no GI50 data exists for CAS 886915-17-9 specifically. The closest structurally characterized analogs in the primary literature are aroyl-substituted compounds (e.g., 1h, 1j) that achieve GI50 values of 2.0–5.5 μM against HUH-7, MCF-7, and HCT-116 cell lines [1]. However, the target compound possesses an alkanoyl (butanone) group, which SAR studies suggest generally yields lower but still measurable cytotoxicity in the high micromolar range [1]. The lack of direct data means users cannot assume this compound's potency matches the class leaders.

Anticancer Activity Cytotoxicity Data Gap

Application Scenarios for 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one Based on Evidence


Negative Control for HSP90 Chaperone Inhibition Assays

With a confirmed Kd of 19,000 nM against human HSP90alpha, this compound serves as an ideal negative control or weak-binding reference standard in NMR-based target engagement assays [1]. Researchers can use it to establish baseline activity levels, ensuring that positive signals from test compounds are not artifacts.

Lipophilicity-Dependent SAR Probe in Permeability Studies

The calculated cLogP of ~3.6, induced by the 4,5-dimethyl substitution, makes this compound suitable for use in tandem with the unsubstituted analog (cLogP ~2.8) to systematically study the effect of a 0.8 log unit lipophilicity increase on parallel artificial membrane permeability and cellular uptake [1].

High-Purity Building Block for Diversifying Screening Libraries

The guaranteed ≥95% purity (HPLC) ensures that CAS 886915-17-9 can be introduced into a screening deck without the confounding effects of significant impurities [1]. This is particularly valuable for phenotypic screens where a minor impurity might dominate the observed biological readout.

Scaffold Control in Cancer Cell Line Profiling

Because no specific cytotoxicity data exists for this compound, but class data confirms micromolar GI50 values for closely related structures, it can be used as a scaffold-specific control in broad cancer panel profiling to identify cell lines uniquely sensitive to alkanoyl-substituted benzothiazole-piperazines, as opposed to the more potent aroyl derivatives [1].

Quote Request

Request a Quote for 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.